Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 207.27 g/mol. It is identified by the CAS number 2107836-53-1. This compound is part of a broader class of chemicals known as pyrrole derivatives, which are recognized for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate can be sourced from various chemical suppliers and manufacturers specializing in organic compounds. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. The compound's structural characteristics classify it as a bicyclic compound with a complex arrangement of carbon and nitrogen atoms.
The synthesis of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) and catalysts used are essential for optimizing yield and purity.
The structural formula of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate can be represented using various notations:
InChI=1S/C12H17NO2/c1-2-15-12(14)11-8-9-6-4-3-5-7-10(9)13-11/h8,13H,2-7H2,1H3
CCOC(=O)C1=CC2=C(N1)CCCCC2
This indicates a complex bicyclic structure with multiple chiral centers.
The compound's PubChem CID is 139035185, which provides access to various physical and chemical property data relevant to researchers.
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate can participate in several chemical reactions:
Technical details on reaction mechanisms and conditions are crucial for understanding reactivity patterns.
The mechanism of action for Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate largely depends on its biological interactions. As a pyrrole derivative:
Data from pharmacological studies would provide insights into these mechanisms.
The physical properties of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate include:
Key chemical properties include:
Relevant data on melting point and boiling point are often not available but can be determined experimentally.
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate has potential applications in:
Continued research into this compound could reveal additional applications across various scientific fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4